molecular formula C12H15N3O2 B15303781 1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B15303781
M. Wt: 233.27 g/mol
InChI Key: JVRFNGFPBQNEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-amino-2-ethylbenzoic acid with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the diazinane ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione
  • 1-(5-amino-2-propylphenyl)-1,3-diazinane-2,4-dione
  • 1-(5-amino-2-butylphenyl)-1,3-diazinane-2,4-dione

Uniqueness

1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets compared to its analogs with different substituents.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H15N3O2/c1-2-8-3-4-9(13)7-10(8)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6,13H2,1H3,(H,14,16,17)

InChI Key

JVRFNGFPBQNEQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)N2CCC(=O)NC2=O

Origin of Product

United States

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